Panaxytriol

描述

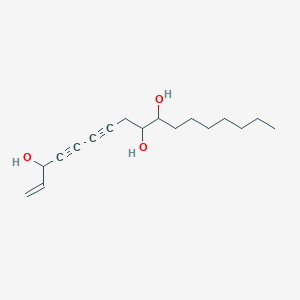

Panaxytriol is an unsaturated fatty alcohol found in ginseng, specifically in the roots of Panax ginseng. It is a polyacetylene compound with the chemical formula C₁₇H₂₆O₃ and a molar mass of 278.39 g/mol. This compound is known for its various biological activities, including anti-inflammatory and anti-cancer properties .

准备方法

Synthetic Routes and Reaction Conditions

One of the synthetic routes for panaxytriol involves alkene metathesis. This method uses first and second-generation Grubbs catalysts and the Hoveyda catalyst. A clever chain-walking cross metathesis combines specific reactants to form the desired product. The diyne intermediate is carried on to produce (3R, 9R, 10R)-panaxytriol .

Industrial Production Methods

化学反应分析

Types of Reactions

Panaxytriol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with cytochrome P450 enzymes, particularly CYP3A, affecting the hydroxylation of substrates like midazolam .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include Grubbs catalysts for metathesis reactions and specific oxidizing or reducing agents depending on the desired transformation. Reaction conditions often involve controlled temperatures and pressures to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in hydroxylation reactions mediated by cytochrome P450 enzymes, the products include hydroxylated derivatives of the original substrate .

科学研究应用

Cancer Therapeutics

Panaxytriol has been extensively studied for its potential in cancer prevention and treatment. Key findings include:

- Cytoprotective Effects : PXT demonstrates the ability to mitigate toxicities associated with various cancer therapies, including chemotherapeutics like Taxol and radiation therapy. In mouse models, PXT co-administration significantly reduced body weight loss and lethality induced by these treatments .

- Induction of Phase 2 Enzymes : Research indicates that PXT enhances the expression of phase 2 detoxifying enzymes, which are essential for neutralizing reactive electrophiles and reducing oxidative stress. This property not only aids in cancer prevention but also suggests compatibility with other chemotherapeutic agents, potentially allowing for lower dosage regimens .

- Synergistic Effects : Studies have shown that combining PXT with other anticancer agents, such as Fludelone, can produce synergistic effects that enhance cell growth inhibition beyond what either agent could achieve alone .

Anti-inflammatory Properties

PXT exhibits moderate anti-inflammatory activity, making it a candidate for further exploration in inflammatory diseases. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation .

Anti-bacterial Activity

Recent research has highlighted PXT's potential against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. In vitro studies have demonstrated that PXT can inhibit the growth of H. pylori, suggesting its utility as an adjunct treatment for infections caused by this pathogen .

Case Study 1: Cytoprotective Mechanisms

A study published in Cancer Chemotherapy and Pharmacology investigated the cytoprotective effects of synthetic PXT analogs against chemotherapy-induced toxicities in mouse xenograft models. Results indicated that these analogs significantly reduced neurotoxicity and hematotoxicity while enhancing overall survival rates during chemotherapy treatments .

Case Study 2: Pharmacodynamic Interactions

Another study focused on the pharmacodynamic interactions between PXT and Fludelone in vitro. The combination was shown to exert a synergistic effect on MX-1 cancer cells, with a combination index indicating enhanced efficacy at various fractional inhibitions, thus supporting the potential for combination therapies involving PXT .

Table 1: Summary of this compound Applications

Table 2: Synergistic Effects with Other Agents

| Combination Agent | Effect on Cell Growth Inhibition | Combination Index (CI) |

|---|---|---|

| Fludelone | Greater than 45% inhibition | CI ranged 0.836-0.609 |

作用机制

Panaxytriol exerts its effects through various molecular targets and pathways. It is known to modulate the activity of cytochrome P450 enzymes, particularly CYP3A, affecting the metabolism of drugs like midazolam. This compound enhances midazolam 1’-hydroxylation while inhibiting 4-hydroxylation by altering enzyme affinity and metabolic rates. Long-term treatment with this compound can downregulate the expression of CYP3A1/2 mRNA, further influencing enzyme activity .

相似化合物的比较

Similar Compounds

Panaxydol: Another polyacetylene compound found in ginseng with similar biological activities.

Panaxynol: Known for its anti-inflammatory and anti-cancer properties.

Panaxydiol: Exhibits similar pharmacological effects and is also found in ginseng.

Uniqueness

Panaxytriol is unique due to its specific configuration and the range of biological activities it exhibits. Its ability to modulate enzyme activities and its potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds .

生物活性

Introduction

Panaxytriol, a bioactive compound derived from Panax ginseng (Korean red ginseng), has garnered significant attention for its potential health benefits, particularly in cancer prevention and treatment. This article explores the biological activity of this compound, focusing on its anti-tumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a polyacetylene compound with the chemical structure heptadeca-1-ene-4,6-diyne-3,9,10-triol. It is primarily isolated from the ethyl acetate extract of red ginseng and has been identified as a key active ingredient responsible for many of the plant's therapeutic effects .

Biological Activity

Anti-Tumor Effects

This compound exhibits significant anti-tumor activity against various cancer cell lines. Research has demonstrated its inhibitory effects on:

- Human Gastric Carcinoma (MK-1)

- Mouse Lymphoma (P388D1)

- Human Breast Carcinoma (Breast M25-SF)

- B16 Melanoma Cells (in vivo studies)

In vitro studies have shown that this compound can suppress the growth of these tumor cells effectively . The compound's cytotoxic properties are attributed to its ability to induce cell cycle arrest and promote apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Phase II Detoxification Enzymes: this compound enhances the activity of phase II enzymes such as quinone reductase. These enzymes play a crucial role in detoxifying harmful compounds and protecting cells from oxidative stress .

- Cell Cycle Arrest: Studies indicate that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at multiple phases, thereby preventing further tumor growth .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound have revealed promising results. In a study focusing on ovarian cancer cell lines (A2780 and SKOV3), this compound demonstrated remarkable cytotoxic activity with IC50 values below 50 μM, indicating its potential as a therapeutic agent for ovarian cancer .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | A2780 | 27.53 ± 1.22 |

| SKOV3 | 7.60 ± 1.33 |

Case Studies

Case Study 1: Cancer Prevention

A case study conducted at Johns Hopkins University highlighted the role of this compound in cancer prevention. The research focused on its ability to induce phase II detoxification enzymes, which are essential for modulating carcinogen metabolism and protecting against DNA damage caused by reactive oxygen species . The findings suggest that regular consumption of ginseng extracts containing this compound may contribute to reduced cancer risk.

Case Study 2: Clinical Applications

In clinical settings, patients using ginseng supplements containing this compound reported improved overall health and a decrease in tumor progression rates. These anecdotal reports align with laboratory findings that support the anti-cancer properties of this compound.

The biological activity of this compound underscores its potential as a nutraceutical agent with significant anti-tumor properties. Its mechanisms of action, particularly through the induction of detoxification enzymes and cytotoxic effects on cancer cells, position it as a promising candidate for further research in cancer therapeutics. Future studies should focus on clinical trials to validate these findings and explore optimal dosages for therapeutic use.

References

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for isolating Panaxytriol from Panax ginseng?

this compound is typically isolated using chromatographic techniques such as column chromatography and HPLC. Key steps include solvent extraction (e.g., ethanol or methanol), followed by fractionation guided by bioactivity assays. Purity validation requires NMR spectroscopy and mass spectrometry to confirm structural integrity .

Q. Which in vitro models are validated for evaluating this compound’s cytotoxic or cytoprotective effects?

The MX-1 human breast carcinoma cell line is widely used to assess this compound’s anticancer activity, particularly in combination therapies. Experimental endpoints include IC50 determination via MTT assays and apoptosis quantification using flow cytometry (Annexin V/PI staining). For cytoprotective studies, normal cell lines (e.g., HEK293) are employed to evaluate reduced toxicity in co-treatment designs .

Q. How should dose-response experiments be structured to minimize variability in this compound studies?

Use a logarithmic dose range (e.g., 0.1–100 µM) with at least five concentrations per experiment. Include triplicate technical replicates and biological triplicates to account for inter-assay variability. Normalize data to vehicle controls and validate with reference compounds (e.g., paclitaxel for microtubule-targeting agents) .

Advanced Research Questions

Q. What experimental design principles apply to quantifying this compound’s synergism with chemotherapeutics using the Chou-Talalay method?

The Chou-Talalay method requires:

- Fixed-ratio combinations : Test this compound with another drug (e.g., fludelone) at ratios based on individual IC50 values.

- Median-effect analysis : Calculate combination index (CI) values using CompuSyn software, where CI < 1 indicates synergism.

- Isobolograms : Visualize dose reductions for synergistic effects. Include CI plots to show synergism across effect levels (e.g., ED50, ED75) .

Q. How can contradictory data on this compound’s antagonism vs. synergism in combination therapies be resolved?

Contradictions often arise from differences in:

- Cell line specificity : MX-1 cells may show synergism, while PI3K/Akt/mTOR-activated lines (e.g., HT29) exhibit antagonism due to pathway crosstalk.

- Dose scheduling : Sequential vs. concurrent administration alters drug interactions. Mitigate by replicating studies under standardized conditions and using pathway inhibitors (e.g., LY294002 for PI3K) to isolate mechanistic variables .

Q. What computational tools are available for modeling this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Phoenix WinNonlin and Berkeley Madonna are used for PK-PD modeling. Input parameters include plasma half-life, volume of distribution, and receptor binding constants derived from in vitro assays. Validate models with in vivo data (e.g., murine xenografts) to predict clinical dosing .

Q. Data Analysis & Interpretation

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

- Chemical fingerprinting : Use HPLC-UV or LC-MS to compare batches.

- Bioactivity normalization : Express results as % inhibition relative to a reference batch.

- Statistical adjustments : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to account for variability .

Q. What statistical methods are appropriate for analyzing time-dependent effects of this compound?

Use time-course ANOVA or mixed-effects models to evaluate changes in viability/apoptosis over 24–72 hours. For nonlinear trends, apply sigmoidal curve fitting (e.g., four-parameter logistic model) .

Q. Mechanistic Studies

Q. What techniques validate this compound’s modulation of oxidative stress pathways?

- ROS assays : Measure intracellular ROS using DCFH-DA fluorescence.

- Western blotting : Quantify Nrf2, HO-1, and SOD1/2 expression.

- Knockdown models : siRNA targeting Nrf2 confirms pathway specificity .

Q. How to design studies investigating this compound’s dual role in cytoprotection and cytotoxicity?

Use co-culture systems (e.g., cancer cells + stromal fibroblasts) to mimic tumor microenvironments. Measure cytoprotection in fibroblasts (via LDH release assays) and cytotoxicity in cancer cells (via caspase-3 activation) under hypoxic vs. normoxic conditions .

属性

IUPAC Name |

heptadec-1-en-4,6-diyne-3,9,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIMTXDFGHNINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(CC#CC#CC(C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101007256 | |

| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87005-03-6 | |

| Record name | Panaxytriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087005036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxytriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。